GSK137647A

概要

説明

GSK 137647は、GSK137647Aとしても知られており、遊離脂肪酸受容体4(FFA4またはGPR120)の強力かつ選択的なアゴニストです。ヒト、マウス、ラットのFFA4に対してそれぞれpEC50値が6.3、6.2、6.1でFFA4を活性化します。 注目すべきことに、FFA1、FFA2、FFA3に対するその活性は、それほど顕著ではありません(pEC50< 4.5) .

科学的研究の応用

GSK 137647 has diverse applications across scientific disciplines:

Chemistry: As an FFA4 agonist, it serves as a valuable tool for studying lipid metabolism and signaling pathways.

Biology: Researchers explore its impact on cellular responses, inflammation, and insulin secretion.

Medicine: GSK 137647’s anti-inflammatory properties make it relevant for potential therapeutic interventions.

Industry: Its use in drug discovery and development is an active area of investigation.

作用機序

GSK 137647は、FFA4の活性化を通じて細胞応答を調節します。関与する正確な分子標的と経路は、現在も調査中です。

生化学分析

Biochemical Properties

GSK137647A interacts with the FFA4 receptor, a G protein-coupled receptor expressed in intestine, adipocytes, and pro-inflammatory macrophages . It acts as a selective agonist of FFA4, with EC50 values of 0.5, 0.63, and 0.79 µM for human, mouse, and rat receptors, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It induces insulin secretion and inhibits epithelial ion transport . In macrophages, this compound reduces the production of nitric oxide without affecting cell viability . In Caco-2 cells, it alleviates response to inflammatory stimuli and induces secretion of IL-6 .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the FFA4 receptor. As a selective agonist, it binds to the receptor and triggers a series of downstream effects, including the induction of insulin secretion and the inhibition of epithelial ion transport .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. In one study, this compound (1 mg/kg; i.p.; twice daily, for 7 days; C57BL/6 mice) was shown to alleviate colitis in TNBS- and DSS-treated mice .

Subcellular Localization

Given its role as a selective FFA4 agonist, it is likely that it is localized to the areas where the FFA4 receptor is expressed, such as the intestine, adipocytes, and pro-inflammatory macrophages .

準備方法

合成経路:: GSK 137647の合成経路には、特定の化学反応と中間体が含まれます。残念ながら、詳細な合成経路は文献では容易に入手できません。

工業生産:: GSK 137647の大規模な工業生産方法に関する情報は限られています。通常、研究室で特殊なプロセスによって合成されます。

化学反応の分析

反応:: GSK 137647は、酸化、還元、置換など、さまざまな化学反応を受ける可能性があります。

一般的な試薬と条件::酸化: 酸化剤(例:過酸化物、クロム酸塩)

還元: 還元剤(例:水素化物、金属触媒)

置換: 求核剤(例:アミン、アルコキシド)

主要な生成物:: これらの反応から生じる主要な生成物は、文献には明示的に報告されていません。

4. 科学研究の応用

GSK 137647は、科学分野全体で多様な用途があります。

化学: FFA4アゴニストとして、脂質代謝とシグナル伝達経路を研究するための貴重なツールとして役立ちます。

生物学: 研究者は、細胞応答、炎症、インスリン分泌への影響を調査しています。

医学: GSK 137647の抗炎症特性は、潜在的な治療介入に関連しています。

産業: 創薬開発におけるその使用は、活発な調査分野です。

類似化合物との比較

詳細な比較は少ないですが、GSK 137647は、その選択的なFFA4活性によって際立っています。類似の化合物には、他のFFA受容体アゴニストが含まれますが、それらの異なるプロファイルはさらなる調査を必要とします。

特性

IUPAC Name |

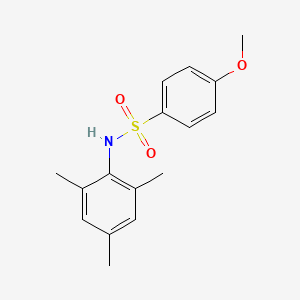

4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)17-21(18,19)15-7-5-14(20-4)6-8-15/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUAFMNPXPXOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。